molecular formula C24H16ClFN4O B11565531 5-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]naphthalene-1-carboxamide

5-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]naphthalene-1-carboxamide

Cat. No.: B11565531
M. Wt: 430.9 g/mol
InChI Key: HTAZDBMNNWLPEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-CHLORO-N-[2-(4-FLUOROPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene core substituted with a carboxamide group, a benzotriazole moiety, and additional chloro and fluoro substituents. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry, materials science, and other areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-[2-(4-FLUOROPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-[2-(4-FLUOROPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the aromatic rings.

Scientific Research Applications

5-CHLORO-N-[2-(4-FLUOROPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Materials Science: Its aromatic and heterocyclic components can be useful in designing new materials with specific electronic and optical properties.

    Biology: The compound can be used in biological assays to study its effects on various cellular processes.

    Industry: It may find applications in the development of new catalysts, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-[2-(4-FLUOROPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-CHLORO-N-[2-(4-FLUOROPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE lies in its specific combination of substituents and the presence of both naphthalene and benzotriazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H16ClFN4O

Molecular Weight

430.9 g/mol

IUPAC Name

5-chloro-N-[2-(4-fluorophenyl)-6-methylbenzotriazol-5-yl]naphthalene-1-carboxamide

InChI

InChI=1S/C24H16ClFN4O/c1-14-12-22-23(29-30(28-22)16-10-8-15(26)9-11-16)13-21(14)27-24(31)19-6-2-5-18-17(19)4-3-7-20(18)25/h2-13H,1H3,(H,27,31)

InChI Key

HTAZDBMNNWLPEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=CC4=C3C=CC=C4Cl)C5=CC=C(C=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.